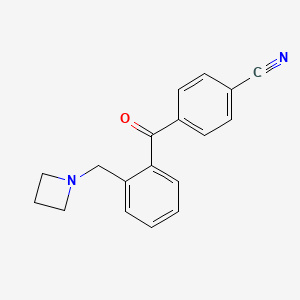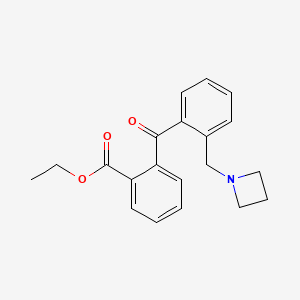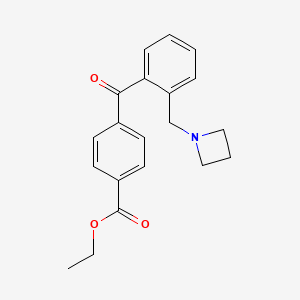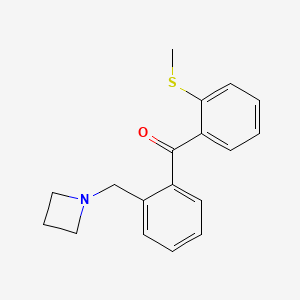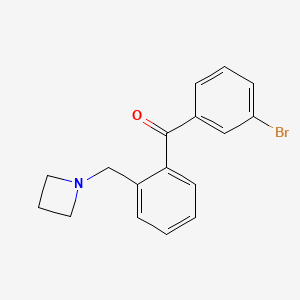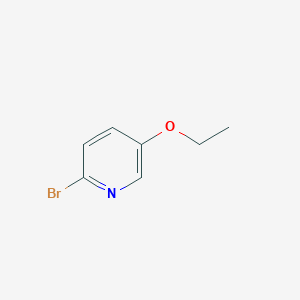
2-溴-5-乙氧基吡啶
描述
2-Bromo-5-ethoxypyridine is a brominated and ethoxylated derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound 2-Bromo-5-ethoxypyridine is not directly discussed in the provided papers, related bromo-derivatives of pyridine and their reactions are extensively studied. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of brominated pyridines can be achieved through various methods. For instance, 5-brominated 2,2'-bipyridines are synthesized via Stille coupling reactions, which are highly efficient and yield products ranging from 70 to 90% . Another method involves the bromination of 2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a component of dopamine and serotonin receptor antagonists, yielding a high overall yield of 67% . Additionally, the synthesis of 2-amino-5-ethoxypyridine from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine has been reported, indicating the versatility of bromo-derivatives in synthetic routes .
Molecular Structure Analysis
The molecular structure and electronic characteristics of brominated pyridines can be studied using quantum mechanical and spectroscopic methods. For example, 2-Amino-3-bromo-5-nitropyridine has been investigated using Density Functional Theory (DFT) calculations and spectroscopic techniques, revealing insights into its vibrational frequencies, molecular geometry, and electronic properties . Such studies are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Brominated pyridines undergo various chemical reactions that are significant for their applications. The amination of bromo-derivatives, for instance, can lead to the formation of amino-pyridines, which are valuable in medicinal chemistry . The bromination of hydroxypyridines and their ethyl derivatives has also been studied, showing that bromine tends to enter specific positions depending on the substrate's structure . These reactions highlight the reactivity of bromo-pyridines and their potential as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For example, the thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, can be studied at different temperatures to understand the stability of these compounds . Additionally, the luminescence behaviors of lanthanide complexes with bromo-derivatives have been characterized, indicating potential applications in materials science . The reactivity of bromo-derivatives in different conditions, such as with hydrochloric acid solution, has also been explored, providing insights into their chemical behavior .
科学研究应用
氨基乙氧基吡啶的合成
2-溴-5-乙氧基吡啶在氨基乙氧基吡啶的合成中起着至关重要的作用。一项重要的研究表明了它在合成2-氨基-5-乙氧基吡啶(一种重要的化学中间体)中的实用性。该研究强调,通过2-氨基吡啶直接转化为2-氨基-5-乙氧基吡啶,经由2-氨基-5-溴基吡啶是不可行的,因为会发生副反应。相反,通过涉及5-溴-2-硝基吡啶的另一条途径可以获得更有效的结果 (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010)。
与盐酸的反应性
另一项研究调查了2-和3-乙氧基吡啶的溴衍生物在与水盐酸加热时的反应性。这些发现对于了解这些化合物的化学性质和在各种合成过程中的潜在应用具有重要意义。该研究报告称,从2-溴-3-乙氧基吡啶中,形成了2-氯-3-羟基吡啶,以及其他化合物 (Hertog & Bruyn, 2010)。
乙酰氨基乙氧基吡啶的制备
在另一项研究中,3-乙酰氨基-5-乙氧基吡啶是从3,5-二溴吡啶中制备的,展示了溴衍生物在合成各种基于吡啶的化合物中的多功能性。该研究提供了关于这些衍生物的化学转化和在更复杂化学合成中的潜在应用的见解 (Hertog, Falter, & Linde, 1948)。
在氨基化反应中的作用
还探讨了乙氧基吡啶的溴衍生物在氨基化反应中的作用。一项研究考察了3-溴-4-乙氧基吡啶的氨基化,表明该化合物参与了复杂的有机反应,并且在合成氨基吡啶衍生物中具有重要意义 (Pieterse & Hertog, 2010)。
互变异构和溴化研究
对羟基吡啶的互变异构和乙基衍生物的溴化的研究为了解这些化合物的化学行为提供了进一步的见解。该研究有助于理解溴乙氧基吡啶的结构和反应性方面 (Kolder & Hertog, 2010)。
安全和危害
2-Bromo-5-ethoxypyridine is associated with certain hazards. It has been assigned the GHS07 pictogram . The compound has been associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
属性
IUPAC Name |
2-bromo-5-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVSMILQHDQEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634088 | |
| Record name | 2-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethoxypyridine | |
CAS RN |
42834-01-5 | |
| Record name | 2-Bromo-5-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-ethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









